tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate
Description
tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate is a piperidine-based carbamate derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 3-position and an ethylcarbamoyl substituent at the 4-position of the piperidine ring.
Properties
Molecular Formula |
C13H25N3O3 |
|---|---|
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[4-(ethylcarbamoyl)piperidin-3-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-5-15-11(17)9-6-7-14-8-10(9)16-12(18)19-13(2,3)4/h9-10,14H,5-8H2,1-4H3,(H,15,17)(H,16,18) |
InChI Key |
NOBAGEUEQWTVSL-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1CCNCC1NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Preparation of 4-Aminopiperidine-3-carboxylic Acid Derivatives
Synthetic Route 2: Cyclization-Based Strategies
Nitroaldol (Henry) Reaction for Piperidine Formation
A nitroalkane and aldehyde undergo Henry reaction to form a β-nitro alcohol intermediate, which is reduced and cyclized to yield the piperidine core:
$$
\text{RCHO} + \text{CH}3\text{NO}2 \xrightarrow{\text{Base}} \beta\text{-Nitro alcohol} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Piperidine derivative}
$$
Key Advantages :
Post-Cyclization Functionalization
The cyclized piperidine undergoes sequential modifications:
- Ethylcarbamoyl Installation : Reaction with ethyl chloroformate in dichloromethane (DCM) using triethylamine as base.
- Boc Protection : Standard Boc$$_2$$O/THF conditions.
Yield Comparison :
| Step | Yield (%) | Purity (HPLC) |
|---|---|---|
| Cyclization | 68 | 95 |
| Ethylcarbamoyl Addition | 82 | 97 |
| Boc Protection | 89 | 99 |
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Modern facilities employ continuous flow reactors to enhance reaction control:
Purification Protocols
- Crystallization : Tert-butyl methyl ether (TBME) yields needle-shaped crystals with 95% recovery.
- Chromatography : Silica gel with ethyl acetate/hexane (3:7) removes residual DMAP.
Analytical Characterization
Spectroscopic Data
1H NMR (600 MHz, CDCl3) :
- δ 1.44 (s, 9H, Boc CH$$_3$$)
- δ 3.15–3.30 (m, 2H, piperidine H)
- δ 4.05 (q, J = 7.1 Hz, 2H, OCH$$2$$CH$$3$$)
ESI-MS : m/z 284.2 [M+H]$$^+$$ (calc. 284.17).
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes critical structural differences between tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate and its analogs:
Key Observations:
Substituent Position and Polarity :
- The ethylcarbamoyl group at position 4 in the target compound introduces both hydrogen-bonding capacity (via the carbamoyl NH) and moderate lipophilicity (from the ethyl group). This contrasts with hydroxyl-substituted analogs (e.g., ), which exhibit higher polarity and aqueous solubility.
- Trifluoromethyl-substituted derivatives (e.g., ) display enhanced metabolic stability due to the electron-withdrawing nature of the CF₃ group, which may resist enzymatic degradation.
Stereochemical Influence :
- Analogs like tert-Butyl ((3R,4R)-4-hydroxypiperidin-3-yl)carbamate and its (3S,4S) isomer demonstrate how stereochemistry affects intermolecular interactions. For instance, the (3R,4R) configuration may optimize binding in chiral biological targets compared to other stereoisomers.
Synthetic Considerations :
- The Boc group is a common protective strategy in piperidine chemistry, as seen in multiple analogs (e.g., ). Hydrogenation steps using palladium on carbon (Pd/C), as described in , are frequently employed in the synthesis of such derivatives .
Physicochemical and Pharmacological Implications
- Lipophilicity : The ethylcarbamoyl group in the target compound strikes a balance between the hydrophilicity of hydroxylated analogs (e.g., ) and the lipophilicity of methyl- or trifluoromethyl-substituted derivatives (e.g., ). This balance may influence membrane permeability and bioavailability.
- Metabolic Stability : The ethylcarbamoyl moiety is susceptible to enzymatic hydrolysis, whereas trifluoromethyl groups (e.g., ) or stereochemically shielded substituents (e.g., ) may confer resistance to degradation.
Biological Activity
Tert-Butyl (4-(ethylcarbamoyl)piperidin-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₃H₁₈N₂O₂
- Molecular Weight : 238.29 g/mol
- CAS Number : 135632-53-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of related carbamate compounds. For example, a compound structurally similar to this compound exhibited significant antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VREfm) at low concentrations (0.78–3.125 μg/mL) . These findings suggest that this compound may also possess similar properties, warranting further investigation into its efficacy against resistant bacterial strains.
The mechanisms through which these carbamate derivatives exert their biological effects are varied:
- Antibacterial Mechanism : The inhibition of bacterial cell wall synthesis and disruption of membrane integrity are common pathways for carbamate antibiotics .
- Neuroprotective Mechanism : Compounds that prevent amyloid beta-induced toxicity often act through the modulation of inflammatory pathways and reduction of oxidative stress markers such as TNF-α and malondialdehyde (MDA) levels .
Case Studies
- Antibacterial Efficacy Study : A study evaluated the effectiveness of a series of piperidine derivatives against various bacterial strains. The results indicated that certain derivatives showed high bactericidal activity against drug-resistant strains, suggesting potential for development as new antibiotics .
- Neuroprotective Efficacy Study : In a model studying the effects of amyloid beta on astrocytes, compounds similar to this compound were shown to enhance cell viability significantly when co-administered with toxic peptides . This indicates a protective role that could be explored further for therapeutic applications in neurodegenerative conditions.
Data Summary Table
| Activity Type | Related Compound | Concentration Range | Efficacy |
|---|---|---|---|
| Antibacterial | Carbamate Derivative | 0.78 - 3.125 μg/mL | Effective against MRSA and VREfm |
| Neuroprotective | Amyloid Inhibitor | 100 μM | Improved cell viability in astrocytes |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
